![molecular formula C21H16Cl2N2O4S B2363493 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate CAS No. 320424-10-0](/img/structure/B2363493.png)

4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

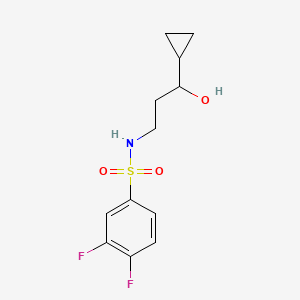

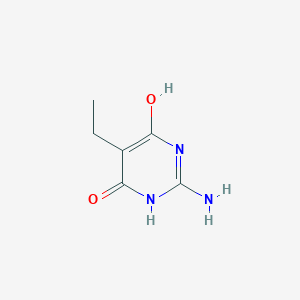

Substituent Effects on Kinetics in Nitrobenzyl Carbamates

4-Nitrobenzyl carbamates, including 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate, are significant in bioreductive drugs. A study by (Hay et al., 1999) revealed that these compounds, when reduced to hydroxylamines, can fragment to release toxic amine-based toxins. The rate of fragmentation is influenced by substituents on the benzyl ring, with electron-donating substituents accelerating this process. This finding is crucial for designing effective bioreductive prodrugs.

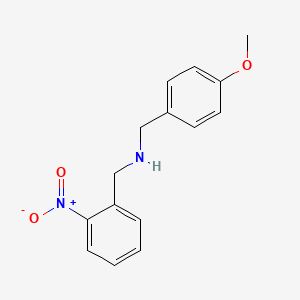

Synthesis and Reactivity in Pyrrolo[1,2-c]thiazole Biscarbamates

Research by (Anderson & Mach, 1987) explored derivatives of pyrrolo[1,2-c]thiazoles, including compounds with structural similarities to 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate. These derivatives were evaluated for their antileukemic activity and chemical reactivity. The study provides insights into the potential of such compounds in medical applications, especially in oncology.

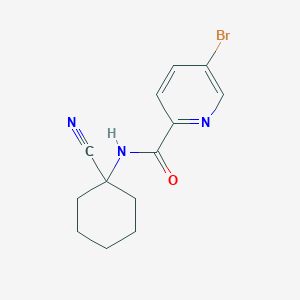

Ring Opening in Carbapenem-derived p-Nitrobenzyl Esters

Valiullina et al. (2020) investigated the reaction of primary amines with 4-nitrobenzyl carbapenem-derived esters, including compounds structurally related to 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate. The study, available at (Valiullina et al., 2020), showed that these reactions lead to the opening of the β-lactam ring, which is significant in the development of new antibiotics.

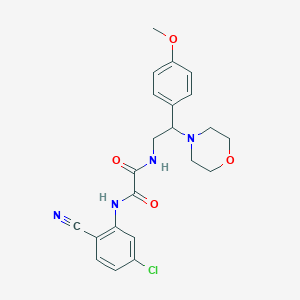

Transparent Polyimides Derived from Thiophenyl-Substituted Benzidines

A study by (Tapaswi et al., 2015) focused on the synthesis of transparent polyimides from thiophenyl-substituted benzidines, a category that includes compounds like 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate. These polyimides have high refractive indices and are of interest for optical and electronic applications.

Preparation of Methyl N-Phenylcarbamate and Related Compounds

Jakuš and Bojsová (1992) presented a novel procedure for preparing methyl N-phenylcarbamate and related compounds, which are important precursors for producing isocyanates. This research, detailed at (Jakuš & Bojsová, 1992), is relevant for understanding the synthesis pathways of complex carbamates like 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate.

Synthesis of C3-Modified Carbapenems

Torosyan et al. (2020) studied the synthesis of C3-modified carbapenems, using reactions with 4-nitrobenzyl carbapenem-derived esters, similar to 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate. The study, accessible at (Torosyan et al., 2020), provides valuable insights into the development of new antibiotics.

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl N-(3,4-dichlorophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N2O4S/c1-13-2-6-16(7-3-13)30-20-9-4-14(10-19(20)25(27)28)12-29-21(26)24-15-5-8-17(22)18(23)11-15/h2-11H,12H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGLYRNZAAGRAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2363414.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2363421.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2363422.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363424.png)

![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)

![2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2363428.png)